REACTION_CXSMILES
|
[OH-].[K+].C[O:4][C:5](=[O:18])[C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([CH2:13][O:14]C(=O)C)[CH:7]=1>CO.O>[OH:14][CH2:13][C:8]1[CH:7]=[C:6]([CH:11]=[C:10]([CH3:12])[CH:9]=1)[C:5]([OH:18])=[O:4] |f:0.1|
|
Name
|
methyl-3-acetoxymethyl-5-methylbenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)C)COC(C)=O)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60° C. for 2.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to room temperature
|
Type
|
WASH
|
Details
|
washed with ethyl ether (1×1 liter)
|
Type
|
EXTRACTION
|
Details
|
the resulting acidic suspension was extracted with ethyl acetate (3×350 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were then washed with water (2×600 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (2×500 ml), dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in the rotavap
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=O)O)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 287.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |